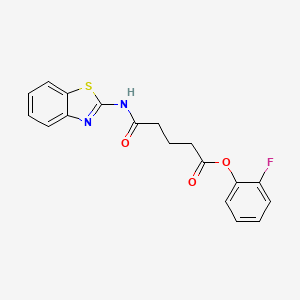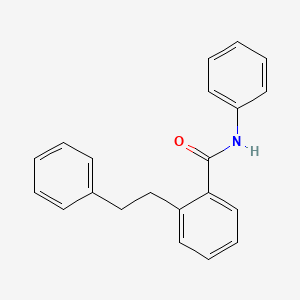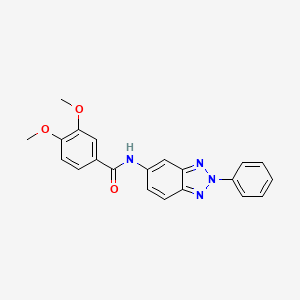![molecular formula C17H17BrCl2N2O2S B3510301 1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine](/img/structure/B3510301.png)
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine
Overview
Description
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and a dichlorophenylmethyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Bromophenylsulfonyl Group: This step often involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Dichlorophenylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,6-dichlorobenzyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The bromophenylsulfonyl group and the dichlorophenylmethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate biological activities through these interactions .
Comparison with Similar Compounds
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Bromophenyl)piperazine: Lacks the sulfonyl and dichlorophenylmethyl groups, resulting in different chemical and biological properties.
1-(4-Bromophenylsulfonyl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to variations in reactivity and applications.
The unique combination of substituents in this compound makes it distinct and valuable for specific research purposes.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c18-13-4-6-14(7-5-13)25(23,24)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUPSBVSLMGFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B3510218.png)
![ethyl 4-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B3510227.png)
![5-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B3510231.png)
![(4Z)-2-(2-CHLOROPHENYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B3510238.png)

![N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B3510253.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B3510260.png)
![2-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B3510266.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3510293.png)
![N-(4-acetylphenyl)-2-[(1-bromonaphthalen-2-yl)oxy]acetamide](/img/structure/B3510310.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3510327.png)
![ETHYL 2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3510333.png)
